molecular formula C8H6ClFO4S B2467390 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid CAS No. 1519211-09-6

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid

Cat. No. B2467390
CAS RN: 1519211-09-6
M. Wt: 252.64
InChI Key: CGTRSINZWIKKRC-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid is a chemical compound with the empirical formula C7H4ClFO4S . It has a molecular weight of 238.62 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds involves chlorination reactions . For instance, the preparation of 5-chlorosulfonyl isophthaloyl acid chloride involves using sodium 3,5-dicarboxybenzene sulfonic acid and phosphorus pentachloride in a ratio of 1:3-6 to perform a chlorination reaction . The reaction is followed by washing, extraction by ether, distillation, and drying to obtain a transparent colorless oily liquid, which cools into a white crystal .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)c1cc(ccc1F)S(Cl)(=O)=O . The InChI representation is 1S/C7H4ClFO4S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) .

Scientific Research Applications

Heterocyclic Synthesis

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid can be utilized as a building block in heterocyclic synthesis. For instance, it has been demonstrated that 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block in the synthesis of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones, which are significant in drug discovery (Křupková et al., 2013).

Fluorinated Compounds in Degradation Pathways

Fluorinated compounds like this compound are used in studying degradation pathways in environmental chemistry. For example, the use of fluorinated analogs of environmental contaminants has helped in understanding the demethylation reactions in the degradation of m-cresol by methanogenic consortia (Londry & Fedorak, 1993).

Synthesis of Herbicide Intermediates

Compounds similar to this compound have been utilized in the synthesis of herbicide intermediates. The synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate in herbicide production, illustrates the potential application of such fluorinated compounds in agricultural chemistry (Zhou Yu, 2002).

Inhibition of Biological Targets

In medicinal chemistry, fluorinated benzoic acids are explored for their inhibitory effects on biological targets. For instance, derivatives of fluorinated benzoic acids have been studied as inhibitors of the Na+/H+ exchanger, which is relevant in the treatment of acute myocardial infarction (Baumgarth et al., 1997).

Safety and Hazards

5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoic acid is considered hazardous . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

5-chlorosulfonyl-2-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-4-2-6(10)5(8(11)12)3-7(4)15(9,13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRSINZWIKKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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